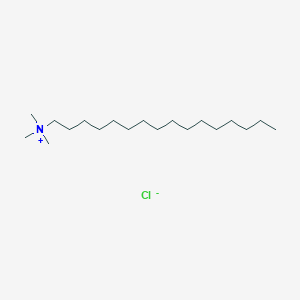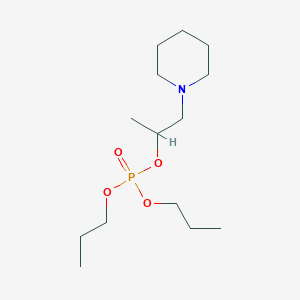
Ethyl 2-chloropteridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloropteridine-4-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pteridine and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
Ethyl 2-chloropteridine-4-carboxylate is known to inhibit the activity of certain enzymes such as dihydrofolate reductase and thymidylate synthase. It binds to the active site of these enzymes and prevents the conversion of dihydrofolate to tetrahydrofolate, which is required for the synthesis of nucleic acids.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-chloropteridine-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the synthesis of nucleic acids. It has also been found to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 2-chloropteridine-4-carboxylate in lab experiments is its ability to inhibit the activity of specific enzymes. This allows for the study of the mechanism of action of these enzymes and the development of new drugs that target them. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Ethyl 2-chloropteridine-4-carboxylate in scientific research. One area of interest is the development of new drugs that target the enzymes inhibited by this compound. Another area of interest is the synthesis of new fluorescent pteridine derivatives for use in imaging studies. Additionally, the use of Ethyl 2-chloropteridine-4-carboxylate in the development of biosensors for the detection of specific enzymes and proteins is an area of active research.
Métodos De Síntesis
The synthesis of Ethyl 2-chloropteridine-4-carboxylate involves the reaction of 2-amino-4-chloropteridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and the product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 2-chloropteridine-4-carboxylate has been used in various scientific research applications such as the synthesis of fluorescent pteridine derivatives, development of biosensors, and as a substrate for enzyme assays. It has also been used in the study of the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
18204-25-6 |
|---|---|
Nombre del producto |
Ethyl 2-chloropteridine-4-carboxylate |
Fórmula molecular |
C9H7ClN4O2 |
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
ethyl 2-chloropteridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClN4O2/c1-2-16-8(15)6-5-7(12-4-3-11-5)14-9(10)13-6/h3-4H,2H2,1H3 |
Clave InChI |
MMLNHVFYUUWUOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC(=NC2=NC=CN=C12)Cl |
SMILES canónico |
CCOC(=O)C1=NC(=NC2=NC=CN=C12)Cl |
Sinónimos |
2-Chloro-4-pteridinecarboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
